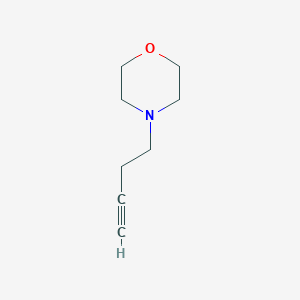
2-(1-Bromocyclopropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1-Bromocyclopropyl)pyridine” is a chemical compound with the CAS Number: 198759-65-8 . It has a molecular weight of 198.06 and its IUPAC name is 2-(1-bromocyclopropyl)pyridine . It is a light yellow liquid .
Molecular Structure Analysis
The InChI code for “2-(1-Bromocyclopropyl)pyridine” is 1S/C8H8BrN/c9-8(4-5-8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “2-(1-Bromocyclopropyl)pyridine” are not available, pyridine compounds are known to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
“2-(1-Bromocyclopropyl)pyridine” is a light yellow liquid . It has a molecular weight of 198.06 and its IUPAC name is 2-(1-bromocyclopropyl)pyridine .Applications De Recherche Scientifique
1. Medicinal Chemistry: BACE1 Inhibitors for Alzheimer’s Disease
- Application : Pyridines play a crucial role in the design of BACE1 inhibitors, which are potential therapeutic agents for Alzheimer’s disease .
- Methods : The inhibitors were synthesized using in silico conformational structure-based drug design . Pyridine rings act as bioisosteres of amines, amides, heterocyclic rings containing nitrogen atoms, and benzene rings, making them important in drug discovery .
- Results : The development of these inhibitors is still ongoing, but they have shown promise in the treatment of Alzheimer’s disease .
2. Bioactive Ligands and Chemosensors
- Application : Pyridine derivatives, including “2-(1-Bromocyclopropyl)pyridine”, can form Schiff bases, which act as bioactive ligands and chemosensors .
- Methods : Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions .
- Results : These Schiff bases exhibit a range of bioactivities and can be used in ion recognition. They are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
3. Industrial Applications
- Application : Pyridines have significant market applications outside the realm of bioactive ingredients. For instance, polymers made from pyridine-containing monomers are generally sold on the basis of their unique physical properties and function, rather than for any bioactivity .
- Methods : Pyridine compounds are defined by the presence of a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . They are most often sold in the marketplace as chemical intermediates used to manufacture final consumer products .
- Results : The specific results or outcomes depend on the particular industrial application and the specific pyridine derivative used .
4. Natural Products
- Application : Pyridine moieties are present in many natural products, such as vitamins, coenzymes, and alkaloids .
- Methods : The specific methods of application or experimental procedures depend on the particular natural product and its use .
- Results : The specific results or outcomes depend on the particular natural product and its use .
5. Agricultural Products
- Application : Pyridines find application in market areas where bioactivity is important, such as in agricultural products like herbicides, insecticides, fungicides, and plant growth regulators .
- Methods : Pyridine compounds are defined by the presence of a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . They are most often sold in the marketplace as chemical intermediates used to manufacture final consumer products .
- Results : The specific results or outcomes depend on the particular agricultural product and its use .
6. Pesticides
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1-bromocyclopropyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8(4-5-8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRGCSHYLCMFBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592384 |
Source


|
| Record name | 2-(1-Bromocyclopropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Bromocyclopropyl)pyridine | |
CAS RN |
198759-65-8 |
Source


|
| Record name | 2-(1-Bromocyclopropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

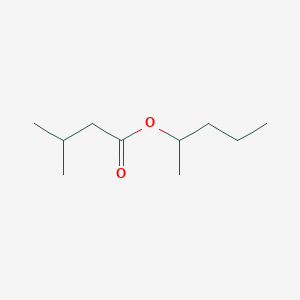
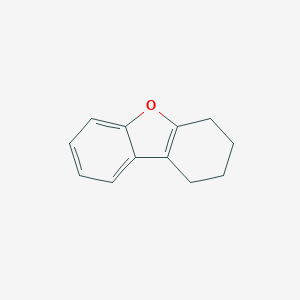
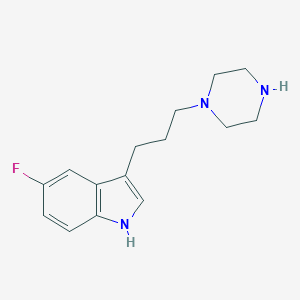
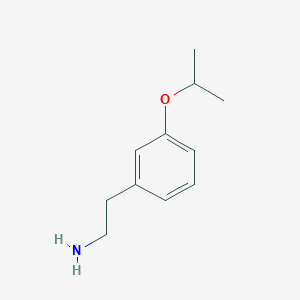
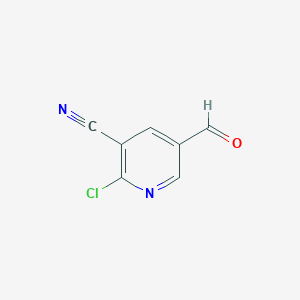
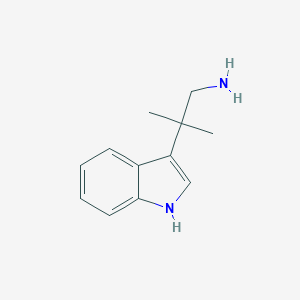
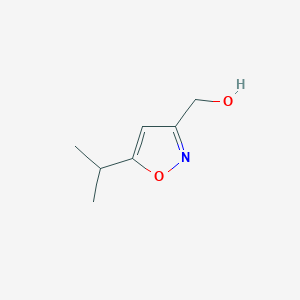
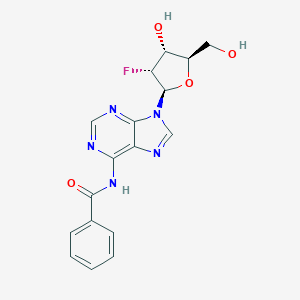
![Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)](/img/structure/B168601.png)
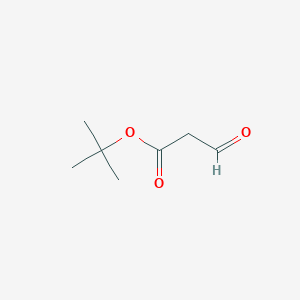
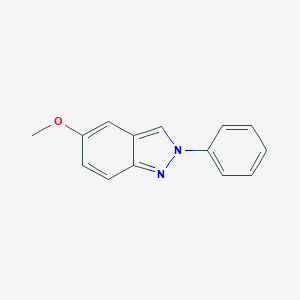
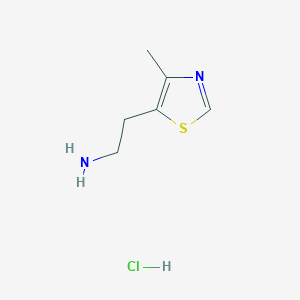
![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)
